molecular formula C11H12ClN3O2S B10932186 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide

Cat. No.: B10932186
M. Wt: 285.75 g/mol
InChI Key: XIQLLUZHAGDEMU-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a 4-chlorobenzyl group attached to the pyrazole ring and a methanesulfonamide group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is unique due to the presence of both the 4-chlorobenzyl and methanesulfonamide groups, which confer distinct chemical and biological properties. These groups enhance its ability to interact with specific molecular targets and improve its solubility and stability .

Properties

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]methanesulfonamide

InChI

InChI=1S/C11H12ClN3O2S/c1-18(16,17)14-11-6-7-15(13-11)8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3,(H,13,14)

InChI Key

XIQLLUZHAGDEMU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NN(C=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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